
4-Anthracen-2-yl-4-oxo-butanoic acid
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Overview
Description
4-anthracen-2-yl-4-oxo-butyric acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of an anthracene moiety attached to a butyric acid backbone, which includes a ketone functional group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of 4-anthracen-2-yl-4-oxo-butyric acid typically involves the reaction of anthracene derivatives with butyric acid derivatives under specific conditions. One common method includes the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole, followed by cyclocondensation with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide to yield the desired product . The reaction conditions often involve refluxing in dry benzene for several hours .
Chemical Reactions Analysis
Substitution Reactions
The anthracene moiety in 4-Anthracen-2-yl-4-oxo-butanoic acid enables electrophilic aromatic substitution . While direct substitution at the 2-position may be sterically hindered, analogous compounds (e.g., 4-Anthracen-9-yl-4-oxo-but-2-enoic acid) react with nucleophiles like indole to form substituted butanoic acids .
Example Reaction :
Reaction with indole in dry benzene yields 4-anthracen-9-yl-2-(1H-indol-3-yl)-4-oxo-butyric acid (compound 2 ), characterized by IR (acid C=O at 1708 cm⁻¹) and NMR (indole NH at δ 10.08) .
Oxidation Reactions
Oxidation of 4-oxo-4-arylbutanoic acids (e.g., 4-oxo-4-phenylbutanoic acid) by TriPAFC (tripropylammonium fluorochromate) in acetic acid follows first-order kinetics with respect to the substrate, oxidant, and H⁺ ions. The reaction mechanism involves:
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Protonation of the oxidant (TriPAFC → TriPAFCH⁺).
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Enolization of the ketone group.
Kinetic Parameters | Conditions | Observations |
---|---|---|
Rate = k₁[TriPAFC][Substrate][H⁺] | 50% acetic acid–water (v/v), 303 K | First-order dependence on all reactants |
k₁ = 2.8 × 10⁻³ L²·mol⁻²·min⁻¹ | pH < 3 | Benzoic acid as primary product |
Activation energy = 18.0 kJ/mol | Perchloric acid catalyst | No polymerization side reactions |
Cyclocondensation Reactions
Analogous compounds (e.g., 4-Anthracen-9-yl-4-oxo-but-2-enoic acid) undergo cyclocondensation with hydrazine derivatives (hydrazine hydrate, phenyl hydrazine) to form pyridazinone derivatives . While direct data for the 2-yl isomer is limited, the reaction pathway involves:
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Formation of a hydrazone intermediate.
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Cyclization to form a six-membered pyridazinone ring.
Mechanistic Insights
The reactivity of this compound is governed by:
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Ketone functionality : Susceptible to reduction (e.g., NaBH₄ → secondary alcohol) or oxidation.
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Carboxylic acid group : Enables esterification or amide formation.
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Anthracene system : Provides π-electron density for aromatic substitution.
Structural and Spectroscopic Data
Property | Value |
---|---|
CAS Number | 73693-24-0 |
Molecular Formula | C₁₈H₁₄O₃ |
Molecular Weight | 278.302 g/mol |
Melting Point | Not reported |
IR (C=O stretching) | ~1700 cm⁻¹ |
NMR (COOH proton) | ~11.10 ppm |
Research Implications
The compound’s reactivity highlights opportunities for:
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Materials synthesis : Incorporation into polymers or supramolecular structures via esterification.
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Biological applications : Potential interactions with biomolecules via π-π stacking (anthracene) and hydrogen bonding (carboxylic acid).
Scientific Research Applications
Biological Applications
1. Antioxidant Activity:
Research has demonstrated that derivatives of 4-Anthracen-2-yl-4-oxo-butanoic acid exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that certain derivatives can effectively reduce oxidative stress in cellular models .
2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its use in developing anti-inflammatory drugs .
Material Science Applications
1. Photonic Materials:
Due to its anthracene core, this compound is used in the fabrication of photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices enhances the optical properties of the resulting materials .
2. Self-Assembled Monolayers:
The compound can form self-assembled monolayers (SAMs) on surfaces like highly oriented pyrolytic graphite (HOPG). These SAMs are useful for creating functionalized surfaces that can be employed in sensors and electronic devices. The stability and morphology of these monolayers can be tuned by adjusting the concentration of the compound during synthesis .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with this compound derivatives. |
Study B | Photonic Materials | Developed a polymer blend incorporating the compound that exhibited enhanced light emission properties suitable for OLED applications. |
Study C | Self-Assembled Monolayers | Successfully created stable SAMs that improved the sensitivity of electrochemical sensors when functionalized with this compound. |
Mechanism of Action
The mechanism of action of 4-anthracen-2-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can participate in redox reactions, influencing cellular metabolism .
Comparison with Similar Compounds
4-anthracen-2-yl-4-oxo-butyric acid can be compared with other similar compounds, such as:
- 4-anthracen-9-yl-4-oxo-butyric acid
- 4-oxo-4-phenanthren-2-yl-butyric acid
- 4-oxo-4-(2-oxocyclohexyl)butyric acid
- 4-oxo-4-phenyl-butyric acid
- 4-(3,4-dimethoxy-phenyl)-4-oxo-butyric acid These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications.
Biological Activity
4-Anthracen-2-yl-4-oxo-butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of anthracene derivatives with various reagents under controlled conditions. For example, one method includes the cyclocondensation of anthracene derivatives with hydrazine and other amines, leading to the formation of pyridazinone derivatives which can be further modified to yield butanoic acid derivatives .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed high activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | High | Moderate |
Derivative A | Moderate | High |
Derivative B | Low | Low |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at specific phases .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized anthracene derivatives showed that one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5 mM against E. coli, suggesting strong antibacterial properties .
- Anticancer Mechanism : In another study, the impact of this compound on B16F10 melanoma cells was evaluated using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications such as adding functional groups or altering the anthracene core have been shown to improve both antimicrobial and anticancer activities. For instance, derivatives with electron-withdrawing groups exhibited increased potency against various microbial strains .
Properties
CAS No. |
73693-24-0 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-anthracen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21) |
InChI Key |
LZMNAKMECLHEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
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